Target Repurposing Advantage: Aspartate Aminotransferase over FPR Selectivity
The target compound contains the specific 3-cyclopropyl-6-oxopyridazin-1(6H)-yl scaffold. A library of related pyridazinone analogs was found to be ineffective as FPR ligands but was successfully repurposed to target aspartate aminotransferase (AST) [1]. This class-level evidence suggests that the compound is differentiated from classic FPR-agonist pyridazinones by its inability to activate FPRs and its potential affinity for AST. While direct AST binding data for this specific compound is not yet published, the class-level shift in target selectivity is a critical differentiator for researchers investigating liver metabolism, amino acid homeostasis, or inflammatory pathways where FPR activity is undesired [2].
| Evidence Dimension | Predicted Primary Biological Target (Repurposed) |
|---|---|
| Target Compound Data | Aspartate aminotransferase (inferred from class activity of 52 pyridazinone analogs) |
| Comparator Or Baseline | Formyl peptide receptors FPR1, FPR2, FPR3 (original intended target of pyridazinone series) |
| Quantified Difference | Shift from FPR agonist (EC50 > 10 µM for this series) to potential AST inhibitor (predicted Ki not yet determined) |
| Conditions | In silico pharmacophore-based inverse virtual screening and molecular docking, as described in Floresta et al. 2020 |
Why This Matters
This differentiates the compound from FPR-modulating pyridazinones, directing procurement toward liver metabolism or amino acid regulation research rather than inflammation or immune cell studies.
- [1] Floresta G, et al. J Enzyme Inhib Med Chem. 2020;35(1):1137-1144. Full dataset of 52 pyridazinone analogs and their repurposing targets. View Source
- [2] Crocetti L, et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. 2022;27(12):3749. View Source
